Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (1R,2S)-2-(Cbz-amino)cyclopentanecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4
- Molecular Weight : 291.34 g/mol
- CAS Number : 1140972-27-5
The compound features a cyclopentane ring with a carbamate group, which contributes to its conformational stability and potential biological interactions. The presence of the benzyloxycarbonyl (Cbz) group enhances its lipophilicity, potentially improving membrane permeability.
Synthesis
This compound can be synthesized through several methods, including:
- Carbamate Formation : Reaction of ethyl 2-aminocyclopentane-1-carboxylate with benzyl chloroformate in the presence of a base.
- Resolution Techniques : Enantiomeric purity can be achieved via enzymatic resolution or chiral chromatography.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, peptide foldamers incorporating β-amino acids have demonstrated:
- Inhibition of Tumor Growth : These compounds can hinder the proliferation of various cancer cell lines.
- Mechanisms of Action : They may induce apoptosis and inhibit angiogenesis, which are critical pathways in cancer progression .
Antibacterial and Antiviral Properties
Research indicates that β-amino acids possess antibacterial and antiviral activities. This compound could potentially exhibit:
- Broad-Spectrum Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Potential to inhibit viral replication through interference with viral entry or replication processes .
Catalytic Activity
This compound may also demonstrate interesting catalytic properties. Studies suggest that β-amino acids can act as catalysts in various organic reactions, enhancing reaction rates and selectivity .
Case Studies
- Peptide Foldamers : A study highlighted the use of β-amino acids in constructing peptide foldamers that showed high resistance to proteolytic degradation while maintaining biological activity. These foldamers exhibited promising results in anticancer assays .
- Synthesis and Biological Evaluation : Another research effort focused on synthesizing enantiomerically pure derivatives of similar compounds and evaluating their biological activities, confirming their potential as drug candidates .
Properties
IUPAC Name |
ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-20-15(18)13-9-6-10-14(13)17-16(19)21-11-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVBYDRFDRWTE-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.